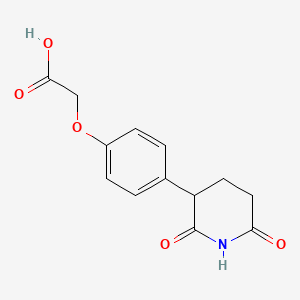

Phenyl-glutarimide 4'-oxyacetic acid

Descripción

Propiedades

Fórmula molecular |

C13H13NO5 |

|---|---|

Peso molecular |

263.25 g/mol |

Nombre IUPAC |

2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetic acid |

InChI |

InChI=1S/C13H13NO5/c15-11-6-5-10(13(18)14-11)8-1-3-9(4-2-8)19-7-12(16)17/h1-4,10H,5-7H2,(H,16,17)(H,14,15,18) |

Clave InChI |

AJINEEJVZAYBCQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)OCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phenyl-glutarimide 4'-oxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Phenyl-glutarimide 4'-oxyacetic acid, a crucial carboxylic acid-functionalized cereblon (CRBN) ligand. This compound, also known as 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid, is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a promising therapeutic modality in modern drug discovery. This document outlines a plausible and scientifically sound multi-step synthetic pathway, complete with detailed experimental protocols, purification methods, and relevant quantitative data. The logical workflow of the synthesis and purification process is visually represented through diagrams generated using Graphviz (DOT language).

Introduction

This compound has emerged as a significant molecule in the field of targeted protein degradation. As a ligand for the E3 ubiquitin ligase cereblon (CRBN), it serves as a critical component of PROTACs, which are designed to selectively eliminate disease-causing proteins. The phenyl-glutarimide core offers improved chemical stability compared to earlier generation immunomodulatory imide drugs (IMiDs).[1][2] This guide details a robust synthetic route to obtain high-purity this compound for research and development purposes.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process, commencing with the formation of a key intermediate, 3-(4-hydroxyphenyl)piperidine-2,6-dione. This intermediate subsequently undergoes a Williamson ether synthesis followed by saponification to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-hydroxyphenyl)piperidine-2,6-dione

The initial step involves the condensation of a substituted aniline with glutaric anhydride to form an intermediate amic acid, which is then cyclized to the desired glutarimide.

Reaction Scheme:

(Chemical structure diagram of 4-aminophenol reacting with glutaric anhydride to form 3-(4-hydroxyphenyl)piperidine-2,6-dione)

Protocol:

A plausible method adapted from procedures for similar piperidine-2,6-dione derivatives is as follows:

-

To a solution of 4-aminophenol (1.0 eq) in a suitable solvent such as toluene or acetic acid, add glutaric anhydride (1.05 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(4-hydroxyphenyl)piperidine-2,6-dione.

| Parameter | Value |

| Reactants | 4-Aminophenol, Glutaric Anhydride |

| Solvent | Toluene or Acetic Acid |

| Temperature | 110-120 °C |

| Reaction Time | 2-4 hours |

| Purification | Recrystallization |

| Expected Yield | 60-70% |

Step 2: Williamson Ether Synthesis - Synthesis of Ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

The phenolic hydroxyl group of the intermediate is alkylated using ethyl bromoacetate in the presence of a base.

Reaction Scheme:

(Chemical structure diagram of 3-(4-hydroxyphenyl)piperidine-2,6-dione reacting with ethyl bromoacetate to form ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate)

Protocol:

-

Dissolve 3-(4-hydroxyphenyl)piperidine-2,6-dione (1.0 eq) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

-

To this mixture, add ethyl bromoacetate (1.1-1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 4-12 hours, monitoring the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 3-(4-hydroxyphenyl)piperidine-2,6-dione, Ethyl Bromoacetate, Potassium Carbonate |

| Solvent | DMF or Acetonitrile |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 4-12 hours |

| Purification | Column Chromatography |

| Expected Yield | 70-85% |

Step 3: Saponification - Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Scheme:

(Chemical structure diagram of ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate being hydrolyzed to this compound)

Protocol:

-

Dissolve ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate (1.0 eq) in a mixture of a suitable solvent such as tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

-

Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

| Parameter | Value |

| Reactants | Ethyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate, LiOH or NaOH |

| Solvent | THF/Water |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Purification | Acid-base extraction |

| Expected Yield | >90% |

Purification and Characterization

High purity of this compound is crucial for its application in drug development. The final product is typically a solid.

Caption: General purification workflow for the final product.

Purification Methods:

-

Acid-Base Extraction: This is the primary method of purification following saponification. The product is extracted into an organic solvent after acidification of the aqueous basic solution.

-

Recrystallization: For higher purity, the solid product can be recrystallized from a suitable solvent or solvent mixture.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining material with very high purity (>98%), preparative HPLC is the method of choice.

Characterization Data:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the aromatic, glutarimide, and acetic acid protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass (C₁₃H₁₃NO₅, Exact Mass: 263.08).[3] |

| HPLC | A single major peak indicating high purity (typically ≥95%).[4][5] |

Data Summary

The following table summarizes the key quantitative data associated with this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₅ | [3][4] |

| Molecular Weight | 263.25 g/mol | [3][4] |

| CAS Number | 2782024-58-0 | [4][5] |

| Purity (Commercially Available) | ≥95% | [4][5] |

| Storage Temperature | -20°C | [3][4] |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described three-step synthetic route is robust and scalable, enabling the production of high-purity material essential for the advancement of research in targeted protein degradation and the development of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Core Concept: A Chemically Stable Ligand for Targeted Protein Degradation

An In-depth Technical Guide to the Mechanism of Action of Phenyl-glutarimide 4'-oxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is designed for use in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality aimed at targeted protein degradation. This document outlines the compound's mechanism of action, its advantages over previous generations of CRBN ligands, and relevant experimental data and protocols.

This compound is a key building block in the synthesis of PROTACs. It belongs to a class of novel CRBN binders known as phenyl-glutarimides (PGs).[1][2] These compounds were developed to address the inherent chemical instability of earlier CRBN ligands, such as the immunomodulatory imide drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide.[1][2][3]

The primary function of this compound within a PROTAC is to bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By doing so, it allows the PROTAC to recruit this enzymatic machinery to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome. The carboxylic acid moiety provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein.[4]

The key advantage of the phenyl-glutarimide scaffold is its enhanced stability against hydrolysis compared to the phthalimide ring found in traditional IMiDs.[1][5] This improved stability can result in more robust and potent PROTACs with more reliable and reproducible cellular activity.[1][3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action is centered on the formation of a ternary complex, a crucial step in PROTAC-mediated protein degradation.

-

Ternary Complex Formation : The PROTAC, via its two distinct ligands, simultaneously binds to the target protein (POI) and the CRBN E3 ligase. This brings the POI into close proximity with the E3 ligase complex.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Catalytic Cycle : The PROTAC molecule is not consumed in this process and is released after inducing ubiquitination, allowing it to engage another POI and CRBN molecule, thus acting catalytically.

Below is a diagram illustrating this signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data: Binding Affinity and Stability

| Compound | CRBN Binding Affinity (KD, µM) a | Ligand Efficiency (LE) b | Notes |

| Phenyl-glutarimide (PG, 2a) | 1.8 | 0.48 | Parent compound of the PG series.[1] |

| 4-methoxy-PG (2b) | 0.9 | 0.49 | Analogue with a common linker attachment point.[1] |

| Pomalidomide | 0.2 | 0.41 | High-affinity IMiD ligand for comparison.[1] |

| Lenalidomide | 1.0 | 0.38 | IMiD ligand for comparison.[1] |

| Thalidomide | 2.5 | 0.36 | Original IMiD ligand for comparison.[1] |

a Binding affinity determined by competitive displacement assay. Lower KD indicates higher affinity. b Ligand Efficiency (LE) is a measure of the binding energy per heavy atom, indicating the quality of the binding.

The key advantage of phenyl-glutarimides is their superior chemical stability. Studies have shown that IMiD-based PROTACs can rapidly hydrolyze in cell culture media, which significantly impacts their efficacy. Phenyl-glutarimide-based PROTACs exhibit markedly improved stability under similar conditions.[1]

Experimental Protocols

The characterization of a PROTAC containing this compound involves several key experiments to confirm its mechanism of action and quantify its efficacy.

CRBN Binding Affinity Assay (Competitive Displacement)

This protocol outlines a method to determine the binding affinity of a ligand to CRBN using a fluorescent probe.

Methodology:

-

Reagent Preparation :

-

Prepare a stock solution of a high-affinity fluorescent CRBN probe (e.g., BODIPY-thalidomide).

-

Prepare serial dilutions of the test compound (this compound).

-

Prepare a solution of purified recombinant human CRBN protein complex (e.g., CRBN-DDB1).

-

-

Assay Plate Preparation :

-

Add the CRBN protein solution to all wells of a suitable microplate (e.g., 384-well, low-volume, black).

-

Add the serially diluted test compound to the experimental wells. Add vehicle control (e.g., DMSO) to control wells.

-

-

Incubation :

-

Add the fluorescent probe to all wells.

-

Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

-

-

Detection :

-

Measure the fluorescence polarization (FP) or use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a suitable plate reader.

-

-

Data Analysis :

-

The binding of the test compound will displace the fluorescent probe, causing a decrease in the FP or FRET signal.

-

Plot the signal against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki or KD value.

-

Target Protein Degradation Assay (Western Blot)

This is the most common method to quantify the extent of POI degradation in a cellular context.[6][7]

Methodology:

-

Cell Culture and Treatment :

-

Seed cells expressing the POI in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification :

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer :

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

-

Detection and Analysis :

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Caption: Experimental workflow for Western blot analysis.

Synthesis Outline

The synthesis of this compound typically involves the construction of the core phenyl-glutarimide scaffold followed by functionalization. A common strategy employs a palladium-catalyzed cross-coupling reaction.[5]

-

Core Synthesis (Suzuki Coupling) : A protected bromopyridine derivative, such as 2,6-bis(benzyloxy)-3-bromopyridine, is coupled with (4-hydroxyphenyl)boronic acid via a Suzuki-Miyaura cross-coupling reaction. This forms the key C-C bond between the future glutarimide ring and the phenyl ring.

-

Functionalization : The resulting phenol is alkylated with an acetate-bearing electrophile (e.g., tert-butyl bromoacetate) under basic conditions to install the oxyacetic acid side chain.

-

Deprotection and Cyclization : The benzyloxy protecting groups on the pyridine ring are removed via catalytic hydrogenation. This deprotection step leads to the spontaneous cyclization of the resulting aminodiol to form the desired 2,6-dioxopiperidine (glutarimide) ring.

-

Final Hydrolysis : If a tert-butyl ester was used for the oxyacetic acid group, a final deprotection step with an acid (e.g., trifluoroacetic acid) is required to yield the final carboxylic acid product.

Caption: General synthetic scheme for this compound.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Phenyl-glutarimide 4'-oxyacetic acid: A Technical Guide for Drug Development Professionals

An in-depth analysis of the chemical and physical properties, synthesis, and biological activity of a next-generation cereblon ligand for targeted protein degradation.

Introduction

Phenyl-glutarimide 4'-oxyacetic acid has emerged as a significant building block in the field of targeted protein degradation (TPD). As a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase cereblon (CRBN), it serves as a crucial component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its mechanism of action for researchers, scientists, and drug development professionals. A key advantage of phenyl-glutarimide-based ligands is their enhanced hydrolytic stability compared to traditional immunomodulatory imide drugs (IMiDs), offering a more robust scaffold for PROTAC development.[1][2]

Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₁₃NO₅, possesses a molecular weight of 263.25 g/mol . The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid | [3] |

| CAS Number | 2782024-58-0 | [4] |

| Molecular Formula | C₁₃H₁₃NO₅ | |

| Molecular Weight | 263.25 g/mol | |

| Appearance | Solid powder | [3] |

| Purity | ≥95% (via HPLC) | |

| Storage Conditions | Store at -20°C for long-term storage. | |

| Solubility | Soluble in DMSO. | [5] |

Synthesis Protocol

The synthesis of this compound is achieved through a two-step process involving the synthesis of its tert-butyl ester precursor followed by hydrolysis. The detailed methodology is adapted from the supplementary information of Min J, et al., Angew Chem Int Ed Engl. 2021.

Step 1: Synthesis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

This step involves a Suzuki-Miyaura cross-coupling reaction.

-

Reactants:

-

3-(4-hydroxyphenyl)piperidine-2,6-dione

-

tert-butyl 2-bromoacetate

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

To a solution of 3-(4-hydroxyphenyl)piperidine-2,6-dione in DMF, add tert-butyl 2-bromoacetate and K₂CO₃.

-

De-gas the mixture with argon for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate.

-

Step 2: Hydrolysis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

This step involves the removal of the tert-butyl protecting group.

-

Reactants:

-

tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

-

Acid (e.g., Trifluoroacetic acid - TFA)

-

Solvent (e.g., Dichloromethane - DCM)

-

-

Procedure:

-

Dissolve tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate in DCM.

-

Add TFA to the solution at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 2-4 hours) and monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue is this compound. Further purification may be performed if necessary.

-

Experimental Protocols

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of this compound to the CRBN protein. The protocol is based on a competitive binding format.[6]

-

Materials:

-

Recombinant human CRBN protein

-

Fluorescently labeled CRBN ligand (e.g., fluorescein-labeled pomalidomide)

-

This compound (test compound)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled CRBN ligand.

-

Add the serially diluted this compound to the wells.

-

Initiate the binding reaction by adding a fixed concentration of the recombinant CRBN protein to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound.

-

Calculate the IC₅₀ value by plotting the change in fluorescence polarization against the concentration of the test compound.

-

Hydrolytic Stability Assay (HPLC-based)

This assay evaluates the stability of this compound in aqueous solutions over time, a critical parameter for its application in biological systems.[7]

-

Materials:

-

This compound

-

Buffer solutions at different pH values (e.g., pH 7.4 for physiological conditions)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the desired buffer (e.g., PBS at pH 7.4) to a final concentration.

-

Incubate the solution at a controlled temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Immediately quench any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by HPLC.

-

Quantify the peak area of the parent compound at each time point.

-

Determine the half-life (t₁/₂) of the compound by plotting the percentage of the remaining parent compound against time.

-

Mechanism of Action in PROTACs

This compound functions as the E3 ligase-binding moiety within a PROTAC molecule. The carboxylic acid group provides a convenient handle for conjugation to a linker, which is in turn attached to a ligand that binds to a target protein of interest (POI).

Caption: Mechanism of action for a PROTAC utilizing a phenyl-glutarimide based CRBN ligand.

The formation of this ternary complex (POI-PROTAC-CRBN) brings the POI into close proximity with the E3 ligase machinery. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, leading to its selective removal from the cell. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of POI degradation.

Experimental Workflow for PROTAC Development

The development of a PROTAC using this compound typically follows a structured workflow.

Caption: A typical experimental workflow for the development of PROTACs.

Conclusion

This compound represents a valuable tool for the development of next-generation therapeutics based on targeted protein degradation. Its enhanced chemical stability addresses a key limitation of earlier CRBN ligands, paving the way for more robust and effective PROTACs. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and drug developers in harnessing the potential of this promising molecule.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]

- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl-glutarimide 4'-oxyacetic acid as a Cereblon Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Phenyl-glutarimide 4'-oxyacetic acid as a ligand for Cereblon (CRBN), a critical component of the CUL4-DDB1 E3 ubiquitin ligase complex. Phenyl-glutarimide-based ligands represent a promising alternative to traditional immunomodulatory imide drugs (IMiDs) for the development of Proteolysis-Targeting Chimeras (PROTACs). This guide will cover the core principles of this compound's interaction with Cereblon, its advantages in stability, and its application in targeted protein degradation. Detailed experimental protocols and quantitative data are provided to support researchers in this field.

This compound is a carboxylic acid-functionalized Cereblon ligand designed for the development of PROTACs.[1] It offers improved hydrolytic stability compared to earlier IMiD analogs, a crucial property for effective drug development.[1][2][3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Cereblon functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex.[4][5] Ligands such as this compound bind to Cereblon, effectively "hijacking" the E3 ligase machinery. When incorporated into a PROTAC, which also contains a ligand for a target protein, this binding event brings the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data

The following tables summarize the binding affinities of phenyl-glutarimide analogues to Cereblon and the degradation efficiency of a PROTAC derived from this scaffold.

Table 1: Binding Affinity of Phenyl-glutarimide Analogues to Cereblon

Binding affinity was determined using a fluorescence polarization assay with a Cy5-conjugated lenalidomide probe. The IC50 values represent the concentration of the compound required to displace 50% of the fluorescent probe.

| Compound | Analogue | IC50 (μM) vs CRBN | Reference |

| 1a | Thalidomide | 1.28 | [2] |

| 1b | Lenalidomide | - | [2] |

| 1c | Pomalidomide | - | [2] |

| 2a | Phenyl-glutarimide (PG) | 2.19 | [2] |

| 2b | 4-methoxy PG | 3.15 | [2] |

Note: Specific IC50 values for lenalidomide and pomalidomide were not provided in the primary reference text, but were stated to have slightly higher affinities than thalidomide.

Table 2: Degradation Efficiency of a Phenyl-glutarimide-based PROTAC

The following data is for the PROTAC 4c (SJ995973) , which utilizes a phenyl-glutarimide derivative to target the BET protein BRD4 for degradation.

| Cell Line | Target Protein | DC50 | Dmax | Reference |

| MV4-11 | BRD4 | 0.87 nM | 99% | [1][2] |

| HD-MB03 | BRD4 | - | >95% at 10 nM | [2] |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Phenyl-glutarimide Analogues

The synthesis of phenyl-glutarimide cereblon binders can be achieved via a Suzuki-Miyaura cross-coupling reaction.[6]

Figure 2: Synthetic workflow for phenyl-glutarimide binders.

Detailed Protocol:

A common strategy involves the use of a bis(benzyloxy)pyridine moiety, which is then hydrogenated to form the glutarimide core.[6]

-

Suzuki-Miyaura Cross-Coupling: 2,6-bis(benzyloxy)-3-bromopyridine is reacted with (4-hydroxyphenyl)boronic acid in the presence of a palladium catalyst and a base to yield 4-(2,6-bis(benzyloxy)pyridin-3-yl)phenol.[6]

-

Hydrogenation: The resulting intermediate is then subjected to hydrogenation to remove the benzyl protecting groups and form the final phenyl-glutarimide cereblon binder.[6]

Cereblon Binding Assay (Fluorescence Polarization)

This assay quantitatively determines the binding affinity of a ligand to Cereblon in a competitive format.[2]

Principle: The assay measures the displacement of a fluorescently labeled Cereblon ligand (e.g., Cy5-conjugated lenalidomide) from the Cereblon protein by the test compound. The change in fluorescence polarization is proportional to the amount of displaced fluorescent ligand.

Materials:

-

Purified recombinant Cereblon protein

-

Cy5-conjugated lenalidomide (fluorescent probe)

-

Test compounds (e.g., this compound)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a solution of the Cereblon protein and the fluorescent probe in the assay buffer.

-

Add a small volume of the test compound at various concentrations to the wells of the 384-well plate.

-

Add the Cereblon/probe mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Protein Degradation Assay (Western Blot)

This is a standard biochemical technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the target protein and a loading control. The band intensities are then quantified to determine the extent of protein degradation.

Figure 3: Western blot workflow for protein degradation analysis.

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin). Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.[7][8]

Conclusion

This compound and its analogues represent a significant advancement in the development of Cereblon ligands for PROTACs. Their enhanced chemical stability addresses a key limitation of traditional IMiDs, potentially leading to more robust and effective therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to explore and utilize this promising class of molecules in the field of targeted protein degradation.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Ascendancy of Phenyl-glutarimide 4'-oxyacetic Acid Derivatives in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of these degraders is the E3 ligase-recruiting moiety. Phenyl-glutarimide 4'-oxyacetic acid and its derivatives have garnered significant attention as highly effective ligands for the Cereblon (CRBN) E3 ubiquitin ligase. These derivatives offer improved chemical stability and potent biological activity compared to earlier generations of immunomodulatory drugs (IMiDs).[1][2] This technical guide provides an in-depth overview of the biological activity, experimental protocols, and underlying mechanisms of this compound derivatives in the context of TPD.

Core Biological Activity: Cereblon (CRBN) Binding and PROTAC-Mediated Degradation

The primary biological function of this compound derivatives in the context of recent drug discovery is their ability to bind to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[3] By incorporating these derivatives into PROTACs, researchers can effectively hijack this E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

The Phenyl-glutarimide moiety offers distinct advantages over traditional IMiDs like thalidomide, including enhanced chemical stability, which can lead to more sustained protein degradation and improved cellular potency.[2][4] The 4'-oxyacetic acid group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein of interest.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative Phenyl-glutarimide derivatives and their corresponding PROTACs from published literature.

Table 1: Cereblon Binding Affinity of Phenyl-glutarimide Analogues

| Compound | Derivative | Binding Affinity (Kd, nM) vs. CRBN | Reference |

| 1 | Phenyl-glutarimide (PG) | 1800 | [1] |

| 2 | 4-methoxy-PG | 1200 | [1] |

| 3 | This compound linker precursor | Varies with linker | [1][2] |

Data extracted from Min et al. (2021).[1]

Table 2: In Vitro Activity of a Phenyl-glutarimide-based BET Degrader (PROTAC 4c/SJ995973)

| Cell Line | Target Protein | DC50 (nM) | IC50 (pM) (Cell Viability) | Reference |

| MV4-11 | BRD4 | 0.87 | 3 | [1][3] |

| HD-MB03 | BRD4 | Not Reported | Not Reported | [5] |

Data extracted from Min et al. (2021).[1][3][5]

Signaling Pathways and Experimental Workflows

The mechanism of action and experimental evaluation of these compounds involve a series of well-defined steps and pathways.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Workflow for synthesis and evaluation.

Experimental Protocols

Synthesis of this compound

This is a multi-step synthesis that can be conceptually broken down into the formation of the phenyl-glutarimide core and the attachment of the oxyacetic acid side chain. The following is a representative, generalized protocol based on established chemical reactions.

Step 1: Synthesis of N-Phenyl-glutarimide

-

Reaction: Glutaric anhydride is reacted with a substituted aniline to form a 4-(phenylcarbamoyl)butanoic acid intermediate. This intermediate is then cyclized using a dehydrating agent like acetyl chloride.[6]

-

Procedure:

-

Dissolve glutaric anhydride and a substituted aniline (e.g., 4-aminophenol) in a suitable solvent like toluene.

-

Reflux the mixture until the formation of the intermediate is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

To the resulting 4-(phenylcarbamoyl)butanoic acid, add acetyl chloride and reflux for 15-20 minutes until the evolution of HCl gas ceases.[6]

-

Cool the reaction mixture to room temperature to allow the N-phenyl-glutarimide product to crystallize.

-

Purify the product by recrystallization from ethanol.[6]

-

Step 2: Attachment of the Oxyacetic Acid Moiety

-

Reaction: The phenolic hydroxyl group of the N-(4-hydroxyphenyl)-glutarimide is alkylated with an acetate-bearing reagent (e.g., ethyl bromoacetate) followed by hydrolysis of the ester.

-

Procedure:

-

To a solution of N-(4-hydroxyphenyl)-glutarimide in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add ethyl bromoacetate and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting ester is then hydrolyzed to the carboxylic acid by treatment with a base like sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF), followed by acidification with an acid like HCl.

-

The final product, 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid, can be purified by crystallization or chromatography.

-

CRBN Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of the Phenyl-glutarimide derivatives to the CRBN protein.

-

Principle: A fluorescently labeled CRBN ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When a test compound displaces the tracer by binding to CRBN, the tracer's tumbling increases, leading to a decrease in polarization.

-

Procedure:

-

Prepare a solution of purified CRBN-DDB1 protein complex in assay buffer.

-

Add a fluorescently labeled CRBN ligand (e.g., Cy5-conjugated lenalidomide) at a fixed concentration.[2]

-

Add serial dilutions of the Phenyl-glutarimide test compound.

-

Incubate the mixture at room temperature to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the binding affinity (Kd) by fitting the data to a competitive binding model.

-

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following treatment with a PROTAC.

-

Procedure:

-

Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the Phenyl-glutarimide-based PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the DC50 value (the concentration at which 50% of the protein is degraded).

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell proliferation and viability.

-

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Procedure:

-

Seed cells in a 96-well white, opaque-walled plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

-

Broader Biological Context and Future Directions

While the primary application of this compound derivatives is in the development of PROTACs, the broader class of glutarimide-containing compounds has been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[7][8][9] The specific contributions of the phenyl and oxyacetic acid moieties to these other potential activities are an area for future investigation. The enhanced stability and synthetic accessibility of the phenyl-glutarimide scaffold make it an attractive starting point for the development of novel therapeutics beyond targeted protein degradation.[4]

Conclusion

This compound derivatives represent a significant advancement in the design of Cereblon-recruiting ligands for targeted protein degradation. Their improved stability and potent activity have led to the development of highly effective PROTACs. The experimental protocols and data presented in this guide provide a framework for the synthesis, evaluation, and understanding of these important molecules. As research in TPD continues to expand, the versatility and favorable properties of the phenyl-glutarimide scaffold will likely ensure its continued prominence in the development of novel therapeutics.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenyl Glutarimide (PG) Library - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted Modes of Action for the Glutarimide-containing Polyketides Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli [mdpi.com]

- 9. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Stability of Phenyl-glutarimide 4'-oxyacetic acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the in vitro and in vivo stability of Phenyl-glutarimide 4'-oxyacetic acid, a carboxylic acid-functionalized cereblon (CRBN) ligand integral to the development of Proteolysis-Targeting Chimeras (PROTACs). This document summarizes key stability data, details relevant experimental methodologies, and visualizes associated biological pathways.

Executive Summary

This compound is a key building block in the design of novel therapeutics, particularly PROTACs, which leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical attribute for any drug candidate or its components is stability, both in laboratory settings (in vitro) and within a living organism (in vivo). Phenyl-glutarimide (PG) based ligands have been developed as a more stable alternative to earlier generation immunomodulatory imide drugs (IMiDs).[1] While specific quantitative stability data for this compound is not extensively available in public literature, data on closely related PG analogues provide strong evidence of their enhanced stability profile. This guide synthesizes the available information to provide a robust understanding of the expected stability characteristics of this compound.

In Vitro Stability

The in vitro stability of a compound is a crucial early indicator of its potential success as a therapeutic agent. Key assays include metabolic stability in liver microsomes and chemical stability in plasma.

Metabolic Stability in Liver Microsomes

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s, and are the gold standard for in vitro assessment of metabolic clearance. While direct data for this compound is not published, studies on the core Phenyl-glutarimide (PG) scaffold and its analogues demonstrate generally high metabolic stability.

Table 1: Metabolic Stability of Phenyl-glutarimide Analogues in Mouse and Human Liver Microsomes

| Compound | Analogue Type | Half-life (t½) in Mouse Liver Microsomes (h) | Half-life (t½) in Human Liver Microsomes (h) |

| PG (2a) | Parent Scaffold | >15 | >15 |

| 4-MeO-PG (2b) | Methoxy Analogue | 1.99 | >15 |

| 4-NH2-PG (2c) | Amino Analogue | >15 | >15 |

Data extracted from a study on Phenyl-Glutarimide analogues, which indicates high stability for the core structure.

Plasma Stability

Plasma contains various enzymes, such as esterases and amidases, that can degrade drug molecules. Stability in plasma is therefore a critical parameter. Although specific data for this compound is unavailable, related PROTACs incorporating the PG scaffold have shown excellent plasma stability, significantly greater than their IMiD-based counterparts. For instance, a PG-based PROTAC demonstrated a half-life of over 22 hours in mouse plasma, compared to just over 3 hours for the analogous IMiD-based PROTAC.

In Vivo Stability & Pharmacokinetics

Currently, there is a lack of publicly available in vivo stability and pharmacokinetic data for this compound as a standalone entity. The primary application of this molecule is as a component within larger PROTAC molecules, and thus its in vivo properties are typically evaluated in the context of the final PROTAC construct. The high metabolic and plasma stability observed in vitro for PG analogues suggests that PROTACs incorporating this moiety are likely to have favorable in vivo stability profiles attributable to this component.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro stability assays. These are generalized methodologies based on standard industry practices.

Liver Microsomal Stability Assay Protocol

This assay determines the rate of metabolic clearance of a compound by liver enzymes.

-

Preparation:

-

Thaw cryopreserved human or mouse liver microsomes in a 37°C water bath.

-

Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Prepare a solution of the test compound (e.g., this compound) in a suitable organic solvent (e.g., DMSO), and then dilute it in the phosphate buffer to the final test concentration (e.g., 1 µM).

-

Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal solution and the test compound solution at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Sampling and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Conclusion

This compound is a valuable chemical tool in the development of PROTACs, designed to offer superior chemical stability over traditional IMiD-based linkers. While direct quantitative stability data for this specific molecule remains limited in the public domain, the available information on close analogues strongly supports its design rationale, indicating high stability in both liver microsomes and plasma. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers working with this and related compounds in the field of targeted protein degradation. Further studies are warranted to establish a definitive in vitro and in vivo stability profile for this compound itself.

References

Solubility Profile of Phenyl-glutarimide 4'-oxyacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of Phenyl-glutarimide 4'-oxyacetic acid (2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid), a key carboxylic acid-functionalized cereblon (CRBN) ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to its integral role as a building block for novel therapeutics, understanding its solubility is critical for formulation, synthesis, and biological screening. This document summarizes the available solubility data, details relevant experimental protocols, and provides logical workflows for solubility determination and compound synthesis.

Introduction

This compound is a cornerstone in the design of phenyl-glutarimide (PG)-based PROTACs. These PROTACs have demonstrated improved chemical stability and potency compared to those synthesized from traditional immunomodulatory imide drug (IMiD) analogs. The solubility of this linker-acid is a fundamental physicochemical property that influences its handling, reactivity in subsequent synthetic steps, and the overall developability of the resulting PROTACs. This guide aims to collate the dispersed information regarding its solubility and provide practical experimental guidance.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, data on the aqueous solubility of closely related phenyl-glutarimide analogues provide a valuable benchmark.

| Compound Class | Solvent | Solubility | Temperature (°C) | Notes |

| Phenyl-glutarimide (PG) analogs | Aqueous Buffer | 76.1–148.5 µM | Not Specified | Thermodynamic solubility of various PG analogues. |

This data is derived from studies on related compounds and should be considered as an estimate for this compound.

Qualitative Solubility and Solvent Compatibility

Based on the synthesis and purification procedures described in the literature for phenyl-glutarimide derivatives, the following solvents are compatible with and likely to solubilize this compound to varying degrees:

-

Ethanol: Used for recrystallization of N-phenyl glutarimides, suggesting good solubility at elevated temperatures and lower solubility at room or sub-zero temperatures, making it suitable for purification.

-

Dimethylformamide (DMF): Frequently used as a solvent in the synthesis of related glutarimide compounds, indicating its utility in dissolving the compound for reactions.

-

Dichloromethane (DCM): A common solvent for reactions and purifications involving glutarimide derivatives.

-

Ethyl Acetate (EtOAc): Often used in extraction and chromatography of related molecules, implying at least moderate solubility.

-

Dimethyl Sulfoxide (DMSO): A common solvent for creating stock solutions of drug-like molecules for biological assays.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogues is a multi-step process. The following is a generalized protocol based on literature descriptions for related compounds.

Experimental Workflow for Synthesis

Caption: Generalized synthetic workflow for this compound.

Methodology:

-

Michael Addition: A substituted phenylacetonitrile is reacted with an acrylate derivative in the presence of a base to form a cyano-phenylbutanoate intermediate.

-

Cyclization: The intermediate undergoes acid- or heat-mediated cyclization to form the core phenyl-glutarimide ring structure.

-

Functionalization: The phenyl ring is functionalized with an oxyacetic acid group. This may involve nucleophilic substitution or other standard aromatic functionalization reactions.

-

Purification: The final product is purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography using solvents such as ethyl acetate and hexane.

Determination of Thermodynamic and Kinetic Solubility

For researchers requiring precise solubility data, the following protocols are recommended.

Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility Protocol:

-

An excess amount of this compound is added to a known volume of the test solvent in a sealed vial.

-

The resulting slurry is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve.

Kinetic Solubility Protocol:

-

A concentrated stock solution of the compound is prepared in DMSO.

-

A small volume of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of final concentrations.

-

The solutions are incubated at room temperature for a set period (e.g., 2 hours).

-

The turbidity of each solution is measured using a nephelometer. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Signaling Pathways and Logical Relationships

This compound itself is not directly involved in signaling pathways but is a critical component for generating PROTACs that hijack the E3 ubiquitin ligase machinery.

Logical Relationship in PROTAC-mediated Degradation

Caption: Logical flow of PROTAC action initiated by this compound.

Conclusion

Phenyl-glutarimide 4'-oxyacetic Acid: A Superior Cereblon Ligand for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2][3] A critical component of a PROTAC is the E3 ligase-recruiting ligand. While ligands for the von Hippel-Lindau (VHL) E3 ligase are common, the recruitment of Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, has gained significant traction due to the favorable drug-like properties of its binders.[4][5][6]

Traditionally, immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs have been the go-to ligands for CRBN.[4][5] However, the inherent chemical instability of the glutarimide ring in IMiDs, which is prone to hydrolysis, presents a significant challenge, affecting their efficacy and complicating preclinical development.[4][5][7] To overcome this limitation, Phenyl-glutarimide (PG) derivatives have been developed as alternative CRBN binders. This guide focuses on Phenyl-glutarimide 4'-oxyacetic acid, a key functionalized PG analog, highlighting its superior properties and its application in the design of highly potent and stable PROTACs.

Core Concept: The Advantage of Phenyl-glutarimide over IMiDs

The core innovation of the phenyl-glutarimide scaffold lies in replacing the hydrolytically labile phthalimide moiety of traditional IMiDs with a more stable phenyl group.[8][9] This seemingly simple modification confers several key advantages:

-

Enhanced Chemical Stability: Phenyl-glutarimides exhibit significantly greater stability in aqueous environments, including cell culture media and physiological conditions, compared to their IMiD counterparts.[4][9] This leads to more consistent and sustained cellular activity.

-

Improved Pharmacokinetic Properties: The increased stability can translate to better pharmacokinetic profiles in vivo.

-

High Binding Affinity: Despite the structural change, phenyl-glutarimides maintain a high binding affinity for CRBN, ensuring efficient recruitment of the E3 ligase.[4][10]

-

High Ligand Efficiency: Phenyl-glutarimides often exhibit high ligand efficiency, meaning they achieve potent binding with a relatively small molecular size.[4][10]

The following diagram illustrates the logical relationship highlighting the superiority of Phenyl-glutarimide-based PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs utilizing this compound function by inducing the formation of a ternary complex between the target protein (Protein of Interest - POI) and the CRBN E3 ligase.[2][11] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][12] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[12]

The signaling pathway for this process is depicted below:

Data Presentation: Quantitative Analysis of Phenyl-glutarimide-based PROTACs

The enhanced stability and potent CRBN binding of phenyl-glutarimide translate into impressive degradation efficacy and cellular potency for the resulting PROTACs. The following tables summarize key quantitative data for representative phenyl-glutarimide-based PROTACs compared to their IMiD counterparts.

Table 1: Comparative Stability of Cereblon Binders

| Compound | E3 Ligand Type | Half-life in Cell Media (t½) | Reference |

| Thalidomide | IMiD | 3.3 hours | [9] |

| Phenyl-glutarimide (PG) | Phenyl-glutarimide | > 24 hours | [9] |

Table 2: In Vitro Potency of a Phenyl-glutarimide-based BRD4 Degrader (SJ995973)

| Compound | Target | Cell Line | DC₅₀ (nM) | IC₅₀ (pM) | Reference |

| SJ995973 (PG-PROTAC 4c) | BET Proteins (BRD4) | MV4-11 (AML) | 0.87 | 3 | [4][5][13] |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration (cell viability).

Experimental Protocols

A rigorous evaluation of a novel PROTAC involves a series of biochemical and cell-based assays to confirm its mechanism of action and determine its efficacy.

General Experimental Workflow for PROTAC Characterization

The following diagram outlines a typical workflow for the characterization of a novel PROTAC.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is a fundamental method to directly measure the reduction in target protein levels.[14]

Materials:

-

Cell line of interest expressing the target protein.

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Complete cell culture medium.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify band intensities to determine the extent of protein degradation relative to the loading control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the downstream functional consequence of target protein degradation on cell proliferation and health.[12][14]

Materials:

-

Cell line of interest.

-

PROTAC compound and vehicle control.

-

Complete cell culture medium.

-

White, opaque-walled 96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Measurement: Mix and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.[14]

Materials:

-

Cell line of interest.

-

PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132).

-

Complete cell culture medium.

-

Lysis buffer.

-

Antibody against the target protein for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

Antibody against ubiquitin for Western blotting.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC, with or without co-treatment with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse the cells as described in the Western blot protocol.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Capture the complex using Protein A/G beads.

-

Washes and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated protein.

-

Western Blot: Perform a Western blot on the eluted samples as described in Protocol 1.

-

Detection: Probe the membrane with an antibody against ubiquitin.

-

Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[14]

Protocol 4: Quantitative Mass Spectrometry-Based Proteomics

This powerful technique provides a global, unbiased view of a PROTAC's effects on the cellular proteome, enabling assessment of both on-target degradation and potential off-target effects.[15][16][17]

General Workflow:

-

Cell Culture and Treatment: Culture cells and treat with the PROTAC at various concentrations and time points, including a vehicle control.[16]

-

Sample Preparation: Lyse cells, extract proteins, and perform in-solution digestion (e.g., with trypsin) to generate peptides.

-

Peptide Labeling (Optional but recommended for quantification): For relative quantification, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).

-

LC-MS/MS Analysis: Separate peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).[16]

-

Data Analysis: Process the raw MS data using specialized software (e.g., Proteome Discoverer, MaxQuant).[16] Identify and quantify proteins by searching against a protein database. Perform statistical analysis to identify proteins that are significantly up- or down-regulated.

Conclusion

This compound and its derivatives represent a significant advancement in the design of CRBN-recruiting PROTACs. By addressing the inherent instability of traditional IMiD ligands, the phenyl-glutarimide scaffold enables the development of more robust, potent, and efficacious protein degraders. The improved chemical properties, coupled with strong CRBN binding, make this class of ligands highly attractive for the development of next-generation targeted protein degradation therapies. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of these promising molecules, from initial characterization to in-depth proteomic analysis. As the field of targeted protein degradation continues to evolve, the principles of rational design, exemplified by the development of phenyl-glutarimides, will be paramount in realizing the full therapeutic potential of this exciting modality.

References

- 1. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grant.rscf.ru [grant.rscf.ru]

- 7. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Targeted Protein Degradation | Biognosys [biognosys.com]

The Rise of a Stable Anchor: A Technical Guide to the Discovery and Development of Phenyl-glutarimide 4'-oxyacetic acid for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. A critical component of these heterobifunctional molecules is the E3 ligase binder. For years, derivatives of immunomodulatory imide drugs (IMiDs) have been the default choice for recruiting the cereblon (CRBN) E3 ligase. However, the inherent chemical instability of the phthalimide moiety in IMiDs presents a significant liability, leading to rapid hydrolysis in aqueous environments and compromising the efficacy and interpretation of cellular assays. This guide details the discovery and development of Phenyl-glutarimide 4'-oxyacetic acid, a novel CRBN ligand that overcomes this stability issue. By replacing the hydrolytically labile phthalimide ring with a stable phenyl group, this molecule provides a robust anchor for creating more potent and stable PROTACs, heralding a new generation of protein degraders.

Introduction: The Stability Challenge in PROTAC Development

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The most widely used E3 ligase for this purpose is cereblon (CRBN), recruited by ligands derived from thalidomide and its analogues (IMiDs). While effective at binding CRBN, these IMiDs are susceptible to hydrolysis, which cleaves the glutarimide ring and renders the PROTAC inactive.[1] This instability complicates in vitro and in vivo studies, as the active concentration of the degrader diminishes over time.

The development of phenyl-glutarimides was driven by the hypothesis that replacing the electron-withdrawing and hydrolysis-prone phthalimide moiety of IMiDs with a simple phenyl group would enhance chemical stability while maintaining the necessary binding affinity for CRBN.[1] this compound is a key derivative from this class, featuring a carboxylic acid handle that facilitates straightforward conjugation to a linker and target-binding warhead, making it a versatile building block for PROTAC synthesis.

Synthesis of this compound

The synthesis of the phenyl-glutarimide core is a critical step in the generation of this stable CRBN ligand. While specific, detailed protocols for the 4'-oxyacetic acid derivative are often proprietary or embedded within broader synthetic schemes in publications, the general approach relies on modern cross-coupling strategies. A common method involves a masked glutarimide strategy to circumvent issues with the acidic N-H proton of the glutarimide ring during metal-catalyzed reactions.

A key reaction is the Suzuki-Miyaura cross-coupling. This involves coupling a protected bromopyridine derivative, which serves as a precursor to the glutarimide ring, with a boronic acid derivative of the desired phenyl component. For this compound, this would be (4-hydroxyphenyl)boronic acid, followed by etherification to install the oxyacetic acid side chain and subsequent deprotection and cyclization to form the final glutarimide ring.

Quantitative Data Summary

The primary advantages of phenyl-glutarimides are their retained binding affinity to CRBN and their significantly improved chemical stability. These properties translate into enhanced performance when incorporated into PROTACs.

Table 1: Cereblon (CRBN) Binding Affinity of Phenyl-glutarimide Analogues

| Compound | Structure | CRBN Binding IC50 (µM) | Ligand Efficiency (LE) |

| Thalidomide (IMiD) | (Structure not shown) | 1.28 | - |

| Pomalidomide (IMiD) | (Structure not shown) | 0.018 | - |

| Phenyl-glutarimide (PG) | (Structure not shown) | 2.19 | >0.48 |

| 4-Methoxy-PG | (Structure not shown) | 3.15 | >0.48 |

| 4-Amino-PG | (Structure not shown) | 0.123 | >0.48 |

Data sourced from Min et al., 2021. Binding affinity was determined by a fluorescence polarization assay.[1]

Table 2: Stability and Potency of a Phenyl-glutarimide-based PROTAC (4c)

| PROTAC | CRBN Ligand | Target Ligand | Half-life in MV4-11 Media (hours) | BRD4 Degradation DC50 (nM) | MV4-11 Cell Viability IC50 (pM) |